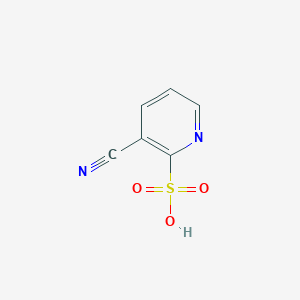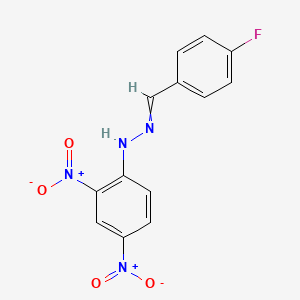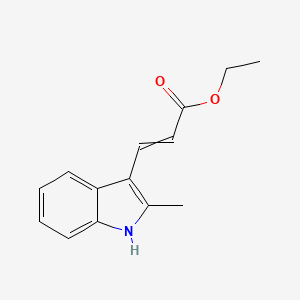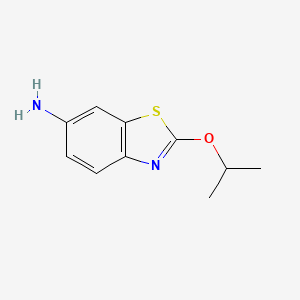
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H28N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is often used as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a benzyl group. One common method involves the reaction of 3-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with benzyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces the free amine.
Aplicaciones Científicas De Investigación
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The piperidine ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the amine.
Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate: Similar structure but with the substitution on the 4-position of the piperidine ring.
Uniqueness
Benzyl 3-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the Boc-protected amine and the benzyl group. This unique structure allows for specific interactions with biological targets, making it valuable in pharmaceutical research and development .
Propiedades
Número CAS |
220031-84-5 |
|---|---|
Fórmula molecular |
C19H28N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
benzyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-12-16-10-7-11-21(13-16)18(23)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22) |
Clave InChI |
GSOWHJDTOKJWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)

![2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13950663.png)





![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)

